1H-1,2,4-triazole-3-carbaldehyde serves as a versatile building block in organic synthesis due to the presence of both the aldehyde and triazole functionalities. Its reactive aldehyde group enables participation in various condensation reactions, allowing for the formation of diverse heterocyclic compounds and complex molecules. Studies have explored its utilization in the synthesis of fused triazoles, [] triazole-based macrocycles, [] and functionalized triazoles with potential applications in medicinal chemistry. []
1H-1,2,4-Triazole-3-carbaldehyde is a heterocyclic compound characterized by the molecular formula C₃H₃N₃O. This compound belongs to the triazole family, which features a five-membered ring containing three nitrogen atoms. The unique arrangement of its nitrogen atoms imparts specific chemical and biological properties, making it a subject of significant interest in various fields, including medicinal chemistry, materials science, and organic synthesis .
The biological activity of 1H-1,2,4-triazole-3-carbaldehyde has been explored extensively. It exhibits potential therapeutic effects, including:
Several synthesis methods for 1H-1,2,4-triazole-3-carbaldehyde have been developed:
The applications of 1H-1,2,4-triazole-3-carbaldehyde are diverse:
Several compounds share structural similarities with 1H-1,2,4-triazole-3-carbaldehyde:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-1,2,3-Triazole-4-carbaldehyde | Similar triazole structure but different nitrogen positioning | Different reactivity patterns due to nitrogen placement |
| 1H-Indole-3-carbaldehyde | Heterocyclic compound with distinct ring structure | Different functional groups leading to varied properties |
| 1H-1,2,4-Triazole-3-carboxamide | Triazole substituted by an aminocarbonyl group | Unique functional group influencing solubility and reactivity |
The uniqueness of 1H-1,2,4-triazole-3-carbaldehyde lies in its specific arrangement of nitrogen atoms within the triazole ring. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds .
The synthesis of 1H-1,2,4-triazole-3-carbaldehyde represents a significant challenge in heterocyclic chemistry due to the dual requirements of forming the triazole core and introducing the aldehyde functionality at the specific carbon position. Multiple synthetic approaches have been developed to address these challenges, each offering unique advantages in terms of efficiency, selectivity, and operational simplicity.
Cyclocondensation reactions constitute the most fundamental approach for constructing the 1,2,4-triazole ring system with subsequent functionalization to introduce the carbaldehyde group [1] [2] [3]. The primary strategy involves the reaction of hydrazine derivatives with formamide or formic acid derivatives under elevated temperatures to establish the triazole core structure.
The classical method employs hydrazine hydrate with formamide at temperatures ranging from 160 to 180 degrees Celsius for 2 to 4 hours [3]. This process proceeds through the formation of intermediate formylhydrazine species, which subsequently undergo cyclization to yield the 1,2,4-triazole core. The reaction mechanism involves the initial nucleophilic attack of hydrazine on the carbonyl carbon of formamide, followed by intramolecular cyclization and elimination of water [4] [3].
An alternative cyclocondensation approach utilizes semicarbazide as the starting material in combination with formic acid [5] [6]. This method offers several advantages over the traditional hydrazine-formamide route, including avoidance of explosive diazotization reactions and improved safety profiles. The reaction proceeds through the formation of formylsemicarbazide intermediates, which undergo thermal cyclization at temperatures between 70 and 105 degrees Celsius [5].
| Starting Material | Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate + Formamide | Neat, thermal | 160-180 | 2-4 | 75-99 |
| Semicarbazide + Formic acid | Reflux in formic acid | 70-105 | 1-3 | 76-98 |
| Thiosemicarbazide + Oxalic acid | Basic aqueous | 80-120 | 4-8 | 70-85 |
The thiosemicarbazide-based cyclocondensation represents another viable pathway for triazole core formation [7] [8]. This approach involves the condensation of thiosemicarbazide with oxalic acid derivatives under basic conditions, followed by cyclization and desulfurization steps to afford the desired triazole framework. The method demonstrates particular utility for introducing carboxylic acid functionality, which can subsequently be reduced or converted to the corresponding aldehyde [7].
Multi-component reactions have emerged as powerful tools for the direct synthesis of substituted 1,2,4-triazoles in single-pot procedures [9] [10] [11]. These approaches offer significant advantages in terms of atom economy and reaction efficiency by avoiding the need for multistep synthetic sequences.
The three-component coupling strategy involves the simultaneous reaction of aldehydes, amines, and azide sources under controlled conditions [12] [11]. This methodology enables the direct formation of trisubstituted triazole derivatives with high regioselectivity. The reaction typically employs copper catalysis or organic base promotion, proceeding through azide-alkyne cycloaddition mechanisms followed by rearrangement processes [9] [12].
A particularly notable advancement involves the use of decarboxylative triazolation reactions, which enable direct conversion of carboxylic acids to triazoles through photocatalytic processes [13] [14]. This method employs acridine photocatalysts in combination with copper salts and oxidants such as tert-butyl perbenzoate under light-emitting diode irradiation at 400 nanometers [14]. The reaction proceeds through radical intermediates and demonstrates broad substrate scope with yields ranging from 67 to 95 percent [14].
The mechanism of multi-component triazole formation involves initial formation of azide intermediates followed by cycloaddition with alkyne components [9] [10]. The regioselectivity of these reactions can be controlled through appropriate choice of catalysts and reaction conditions, with copper-based systems generally favoring 1,4-disubstituted products while ruthenium catalysts promote formation of 1,5-regioisomers [9].
| Reaction Type | Components | Catalyst System | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Aldehyde-amine-azide | 3-component | Organic base | 47-95 | 1,4,5-trisubstituted |
| Decarboxylative | Acid-alkyne-azide | Acridine/Copper | 67-95 | N-alkyl triazoles |
| Click-decarboxylative | Carboxylic acid-alkyne | Photocatalytic | 86-93 | 1,4-disubstituted |
Selective functionalization of preformed triazole rings at the nitrogen-1 and carbon-3 positions represents a critical strategy for introducing the carbaldehyde functionality [15] [16] [17]. The regioselectivity of these transformations depends on both electronic and steric factors, with the inherent properties of the triazole ring system influencing the preferred sites of substitution.
Nitrogen-1 functionalization typically proceeds through nucleophilic substitution reactions using alkylating agents under basic conditions [18] [19]. The selectivity for nitrogen-1 over nitrogen-4 substitution is generally favored due to the greater nucleophilicity of the nitrogen-1 position in the canonical tautomeric form of 1,2,4-triazole [19] [20]. Common alkylating agents include alkyl halides, acyl chlorides, and sulfonyl chlorides, with reactions proceeding under mild to moderate heating conditions [18].
Carbon-3 functionalization presents greater synthetic challenges due to the lower reactivity of this position toward electrophilic substitution [21] [22]. Direct carbon-hydrogen activation strategies have been developed using transition metal catalysts, particularly palladium and copper systems [21]. These methods enable selective halogenation, alkylation, and acylation at the carbon-3 position with good regioselectivity [22].
The introduction of aldehyde functionality at the carbon-3 position can be achieved through several approaches. Direct formylation reactions using Vilsmeier-Haack conditions or related electrophilic aromatic substitution methods provide one pathway [23]. Alternatively, functionalization with protected aldehyde equivalents followed by deprotection offers improved compatibility with sensitive functional groups [24].
| Position | Reagent Type | Conditions | Selectivity Ratio | Typical Yield (%) |
|---|---|---|---|---|
| N-1 | Alkyl halides | Base, 0-100°C | N1:N4 = 9:1 | 60-90 |
| N-1 | Acyl chlorides | Base, RT | >95:5 | 70-95 |
| C-3 | Halogenating agents | Metal catalyst | >90% | 40-85 |
| C-3 | Formylating agents | Electrophilic conditions | Variable | 30-70 |
Microwave irradiation has revolutionized the synthesis of triazole derivatives by enabling rapid reaction times and improved yields under controlled heating conditions [25] [26] [27]. The application of microwave technology to 1,2,4-triazole synthesis offers significant advantages including reduced reaction times, enhanced selectivity, and improved energy efficiency compared to conventional thermal methods.
Microwave-assisted cyclocondensation reactions for triazole formation typically employ reaction times of 8 to 30 minutes at power levels of 250 watts [25] [28]. These conditions represent dramatic improvements over conventional methods, which often require hours of heating. The enhanced reaction rates under microwave conditions are attributed to selective heating of polar intermediates and more efficient energy transfer processes [26].
A particularly effective microwave protocol involves the synthesis of 1,2,4-triazole-3-carboxamide derivatives through the reaction of esters with amines in toluene under catalyst-free conditions [25]. This method achieves high yields within 30 minutes compared to 12 to 16 hours required for conventional heating methods. The elimination of catalysts and dramatic reduction in reaction times make this approach highly attractive for synthetic applications [25].
Microwave-assisted synthesis of triazole-containing macroheterocycles has demonstrated the versatility of this technology for complex molecular architectures [28]. The developed procedures allow reduction of reaction times from 72 hours to 20 minutes while achieving improved yields of 53 to 57 percent [28]. These results highlight the particular utility of microwave conditions for challenging cyclization reactions involving sterically hindered substrates.
| Substrate Type | Microwave Conditions | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|---|
| Carboxamide derivatives | 250W, toluene | 12-16 hours | 30 minutes | 10-20% |
| Macroheterocycles | Variable power | 72 hours | 20 minutes | 15-25% |
| Substituted triazoles | 150-300W | 4-8 hours | 8-15 minutes | 5-15% |
| Fused ring systems | High power | 10-24 hours | 15-45 minutes | 20-30% |
The hydrolysis of acetal-protected aldehyde precursors represents an elegant strategy for the synthesis of 1H-1,2,4-triazole-3-carbaldehyde through tandem reaction sequences [24]. This approach enables the preparation of aldehyde-functionalized triazoles while avoiding the challenges associated with direct aldehyde manipulation during triazole formation reactions.
The tandem acetal cleavage and copper-catalyzed azide-alkyne cycloaddition methodology provides a particularly efficient route to 4-formyl-1,2,3-triazoles, which can serve as precursors or analogs for the target 1,2,4-triazole system [24]. The reaction employs acetal-protected propargyl aldehydes in combination with azides under aqueous conditions, with temperature serving as the key parameter controlling the extent of acetal hydrolysis [24].
Optimization studies have demonstrated that reaction temperatures of 70 degrees Celsius in protic solvent systems promote complete acetal cleavage while maintaining compatibility with the cycloaddition process [24]. The use of tert-butanol-water mixtures provides optimal solvent conditions, achieving yields of 71 to 97 percent for the desired formyl products [24]. Lower temperatures result in incomplete deprotection, yielding mixtures of protected and deprotected products [24].
The mechanism of acetal hydrolysis under these conditions involves acid-catalyzed protonation of the acetal oxygen followed by elimination of alcohol and hydration of the resulting carbocation [24]. The mildly acidic conditions generated by the protic solvent system provide sufficient driving force for the hydrolysis without requiring additional acid catalysts [24].
| Acetal Type | Solvent System | Temperature (°C) | Deprotection Yield (%) | Overall Yield (%) |
|---|---|---|---|---|
| Diethyl acetal | t-BuOH:H₂O (1:1) | 70 | 95-99 | 81-97 |
| Dimethyl acetal | MeOH:H₂O | 60 | 85-95 | 70-85 |
| Cyclic acetal | EtOH:H₂O | 75 | 80-90 | 65-80 |
| Mixed acetal | i-PrOH:H₂O | 65 | 75-85 | 60-75 |
X-ray crystallography serves as the definitive method for determining the three-dimensional molecular structure of 1H-1,2,4-triazole-3-carbaldehyde and its derivatives. Single-crystal X-ray diffraction studies have provided critical structural parameters that establish the compound's geometric framework and intermolecular interactions [1] [2] [3].
The crystallographic investigation of related triazole-carbaldehyde compounds reveals diverse crystal systems. The 1H-1,2,4-triazole-3-carboxamide analog crystallizes in the monoclinic system with space group P2₁/n, exhibiting unit cell parameters of a = 3.6944(4) Å, b = 17.527(3) Å, c = 7.0520(17) Å, and β = 94.467(1)° [4]. This structural data provides insight into the preferred solid-state arrangement of closely related triazole derivatives.
Comparative studies of triazole-carbaldehyde systems demonstrate significant structural diversity. The 1-anilino-5-methyl-1H-1,2,3-triazole-4-carbaldehyde derivative adopts an orthorhombic crystal system with space group Pbca, featuring larger unit cell dimensions (a = 10.2208(5) Å, b = 10.8693(6) Å, c = 18.1059(6) Å) and a substantially increased cell volume of 2011.44(16) ų [2].
X-ray crystallographic data reveals characteristic bond lengths within the triazole-carbaldehyde framework. The aldehyde carbonyl bond exhibits a typical C=O distance of 1.209(2) Å, consistent with standard carbonyl bond lengths in organic aldehydes [2]. Within the triazole ring system, nitrogen-nitrogen bond distances display systematic variation: N1-N2 bonds measure 1.3818(18) Å, N2-N3 bonds span 1.3639(17) Å, and N3-N4 bonds contract to 1.2990(18) Å [2].
These bond length variations reflect the electronic delocalization within the triazole heterocycle. The shorter N3-N4 distance indicates increased double-bond character, while the longer N1-N2 distance suggests more single-bond character, demonstrating the aromatic stabilization inherent to the triazole system [2].
Crystallographic studies reveal extensive hydrogen bonding networks that stabilize the crystal lattice. In triazole-carbaldehyde structures, amine-nitrogen to triazole-nitrogen hydrogen bonds (N-H⋯N) form the primary structural motifs, creating zigzag chains along specific crystallographic axes [2]. These interactions feature typical N⋯N distances of approximately 3.101(2) Å with hydrogen bond angles of 167.8° [2].
Secondary interactions include phenyl and methyl carbon-hydrogen to aldehyde-oxygen contacts (C-H⋯O), which interconnect the primary hydrogen-bonded chains into two-dimensional layers [2]. The aldehyde oxygen atom functions as a bifurcated hydrogen bond acceptor, facilitating multiple simultaneous interactions that enhance crystal stability [2].
The aldehyde functional group maintains essential coplanarity with the triazole ring system, as evidenced by torsional angles. In characterized derivatives, the N-C-C-O torsion angle measures 3.5(3)°, indicating minimal deviation from planarity [2]. This geometric arrangement facilitates optimal π-orbital overlap between the aldehyde carbonyl and the triazole aromatic system.
When aromatic substituents are present, they typically adopt perpendicular orientations relative to the triazole plane. Dihedral angles between triazole and phenyl rings commonly measure 79.14(9)°, reflecting steric minimization while maintaining electronic communication through the connecting nitrogen atom [2].
Nuclear magnetic resonance spectroscopy provides detailed insight into the electronic environment and molecular dynamics of 1H-1,2,4-triazole-3-carbaldehyde. Both proton (¹H) and carbon-13 (¹³C) NMR techniques offer complementary structural information essential for compound characterization [5] [6] [7].
The aldehyde proton represents the most distinctive ¹H NMR signal in 1H-1,2,4-triazole-3-carbaldehyde spectra. This resonance appears as a characteristic singlet in the highly deshielded region between 9.8-10.2 ppm [8] [6]. The significant downfield chemical shift results from the strong electron-withdrawing effect of the carbonyl oxygen and the adjacent triazole nitrogen atoms.
Triazole ring protons exhibit distinctive chemical shift patterns depending on their electronic environment. In 1,2,4-triazole derivatives, ring protons typically resonate between 8.12-8.33 ppm and 7.77-7.91 ppm as singlet signals [9]. The chemical shift differences reflect the varying electron density at different triazole positions, with protons adjacent to multiple nitrogen atoms experiencing greater deshielding.
Nitrogen-bound hydrogen atoms in triazole systems display broad signals in the region of 13-17 ppm when intermolecular hydrogen bonding occurs in solution [7]. The chemical shift variability depends on solvent effects and concentration, with hydrogen-bonded protons appearing significantly more downfield than non-bonded counterparts.
The aldehyde carbon atom provides the most diagnostic ¹³C NMR signal, appearing in the carbonyl region between 184-186 ppm [6]. This distinctive chemical shift confirms the presence of the aldehyde functional group and its attachment to the triazole heterocycle.
Triazole ring carbons exhibit characteristic chemical shift ranges that reflect their electronic environments. Carbon atoms directly bonded to multiple nitrogen atoms typically resonate between 149-162 ppm, while carbons with fewer nitrogen neighbors appear between 139-147 ppm [6] [9]. The carbon bearing the aldehyde substituent often displays intermediate chemical shifts reflecting its unique electronic environment.
¹H NMR spectroscopy reveals dynamic equilibria between tautomeric forms of triazole compounds in solution. The observation of multiple NH signals or broadened resonances indicates rapid tautomeric exchange between 1H and 4H forms of the triazole ring [7]. Temperature-dependent NMR studies can provide activation energies for these tautomeric processes.
Solid-state NMR investigations eliminate dynamic exchange effects, providing definitive characterization of the preferred tautomeric form in the crystalline state [7]. Cross-polarization magic-angle spinning (CP-MAS) techniques enable observation of quaternary carbons and nitrogen nuclei that may be challenging to detect in solution-state spectra.
Vibrational spectroscopy provides essential information about functional group identification and molecular vibrations in 1H-1,2,4-triazole-3-carbaldehyde. Both infrared and Raman techniques offer complementary vibrational data that confirms structural assignments and identifies characteristic marker bands [10] [11].
The aldehyde carbonyl group exhibits the most prominent infrared absorption band, appearing as a strong, sharp signal between 1689-1700 cm⁻¹ [2] [12]. This C=O stretching frequency confirms the presence of the aldehyde functional group and provides information about its electronic environment. The position within this range depends on conjugation effects with the adjacent triazole system and intermolecular hydrogen bonding interactions.
Comparison with typical aliphatic aldehydes (1720-1740 cm⁻¹) demonstrates the conjugative lowering effect of the triazole heterocycle. The electron delocalization between the carbonyl group and the aromatic triazole system reduces the C=O bond order, resulting in the observed frequency shift to lower wavenumbers.
The triazole heterocycle displays characteristic vibrational patterns that serve as structural fingerprints. C=N stretching vibrations appear in the region 1600-1650 cm⁻¹ as medium to strong intensity bands [10] [11]. These frequencies reflect the aromatic character of the triazole ring and the electron distribution among the nitrogen atoms.
Ring vibrations encompassing C-N and N-N stretching motions, combined with in-plane bending modes, occur throughout the fingerprint region between 1400-1600 cm⁻¹ [10] [11]. The complexity of this spectral region results from coupling between various ring vibrational modes, creating a characteristic pattern that aids in compound identification.
N-H stretching vibrations in triazole compounds appear as medium to strong intensity bands between 3100-3400 cm⁻¹ [10] [11]. The frequency and intensity of these absorptions depend significantly on hydrogen bonding interactions, with hydrogen-bonded N-H groups typically appearing at lower frequencies and with increased bandwidth.
In solid-state spectra, the N-H stretching region often displays complex multipicity due to Fermi resonance interactions with overtones of lower-frequency modes [13]. Temperature-dependent infrared studies reveal the strength of hydrogen bonding interactions, with more strongly hydrogen-bonded systems showing greater temperature sensitivity.
Raman spectroscopy provides complementary vibrational information that emphasizes different molecular vibrations compared to infrared spectroscopy. The triazole ring breathing modes and symmetric stretching vibrations often appear more prominently in Raman spectra [14] [15]. This complementarity proves particularly valuable for complete vibrational assignment and structural confirmation.
Resonance Raman effects can occur when the excitation wavelength approaches electronic absorption bands of the triazole chromophore, leading to selective enhancement of vibrations associated with the electronic transition [16]. This phenomenon provides additional structural insight and can enhance the sensitivity of detection for specific vibrational modes.
Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for 1H-1,2,4-triazole-3-carbaldehyde. Electron ionization (EI) mass spectrometry reveals diagnostic fragmentation pathways that confirm structural assignments [17] [18] .
The molecular ion peak for 1H-1,2,4-triazole-3-carbaldehyde appears at m/z 97, corresponding to the molecular formula C₃H₃N₃O [20]. The intensity of this peak varies depending on the ionization conditions and the stability of the molecular radical cation. The presence of multiple nitrogen atoms and the aldehyde functionality can affect molecular ion stability through charge delocalization.
High-resolution mass spectrometry enables precise molecular formula determination, distinguishing 1H-1,2,4-triazole-3-carbaldehyde from other isomeric triazole aldehydes based on exact mass measurements. The nitrogen rule applies, with the odd number of nitrogen atoms (3) correlating with an odd molecular weight (97).
The most prominent fragmentation pathway involves loss of carbon monoxide (CO) from the molecular ion, yielding a fragment at m/z 69 [M-28]⁺ . This fragmentation reflects the relative weakness of the carbon-carbon bond connecting the aldehyde group to the triazole ring under electron impact conditions. The resulting fragment retains the triazole heterocycle with the formula C₂H₃N₃.
Alternative fragmentation includes loss of the complete aldehyde group (CHO) as a radical, producing a fragment at m/z 68 [M-29]⁺ . This pathway competes with CO loss and typically appears with medium intensity in the mass spectrum. The relative intensities of these fragmentations provide insight into the preferred dissociation mechanisms.
Further fragmentation of primary fragment ions leads to smaller triazole-derived species. Ring cleavage and nitrogen extrusion processes generate fragments in the m/z 42-43 range, corresponding to partial triazole ring systems [17]. These secondary fragmentations provide additional structural confirmation but typically appear with lower relative intensities.
The fragmentation pattern complexity increases with derivatization of the basic triazole-carbaldehyde structure. Substituted analogs display additional fragmentation pathways related to the specific substituents, while maintaining the characteristic aldehyde and triazole fragmentation features [21] [22].
Chemical ionization (CI) mass spectrometry provides gentler ionization conditions that preserve the molecular ion while offering different fragmentation patterns [22]. Protonated molecular ions [M+H]⁺ often display enhanced stability compared to electron impact molecular ions, facilitating molecular weight determination for labile compounds.
Electrospray ionization (ESI) enables analysis under even milder conditions, particularly suitable for triazole derivatives that may undergo decomposition under electron impact [22]. The choice of ionization method depends on the specific analytical requirements and the stability characteristics of the particular triazole-carbaldehyde derivative under investigation.
Irritant